S-(+)-N-Trifluoroacetodidemethyl Citalopram
Description
S-(+)-N-Trifluoroacetodidemethyl Citalopram is a synthetic derivative of escitalopram (S-citalopram), the pharmacologically active S-enantiomer of citalopram. This compound is structurally characterized by the removal of two methyl groups (didesmethylation) from the dimethylamino side chain of escitalopram, followed by trifluoroacetylation at the nitrogen atom . Such modifications aim to alter pharmacokinetic properties, such as metabolic stability, or enhance receptor binding specificity.
Citalopram itself is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder (MDD). Its S-enantiomer, escitalopram, exhibits superior efficacy due to higher selectivity for the serotonin transporter (SERT) compared to the R-enantiomer . The trifluoroacetodidemethyl derivative represents an effort to optimize therapeutic outcomes by reducing metabolic deactivation or modulating interactions with cytochrome P450 (CYP) enzymes .
Propriétés
IUPAC Name |
N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPNSRROUWKMK-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652685 | |
| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217811-50-1 | |
| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Enantioselective Synthesis of (S)-(+)-Citalopram
The synthesis of S-(+)-N-Trifluoroacetodesmethyl Citalopram begins with the preparation of the (S)-(+)-citalopram (escitalopram) backbone. The patent US7989645B2 details a process starting from the diol intermediate (S)-(–)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)benzonitrile. Cyclization of this diol under basic conditions (e.g., potassium tert-butoxide) yields escitalopram with >99.8% chiral purity without requiring chiral chromatography. This step is critical for establishing the stereochemical integrity of the final compound.
Role of Ether Intermediates
A novel ether intermediate, (S)-(+)-1-[3-(alkyl/aryloxy)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile (Formula Va), is employed to avoid labile esters like methanesulfonyl chloride. These ether derivatives exhibit superior stability, enabling large-scale production (>30 kg) with minimal impurities. For example, using p-toluenesulfonyloxy (OTs) as the leaving group facilitates stereoselective cyclization, preserving enantiomeric excess (ee) >99%.
Demethylation Strategies
Chemical Demethylation of the Dimethylamino Group
Demethylation of the tertiary amine in escitalopram to a secondary amine is achieved using α-chloroethyl chloroformate (ACE-Cl). This reagent selectively cleaves one methyl group via intermediate carbamate formation, followed by hydrolysis under acidic conditions (HCl/MeOH). The reaction proceeds with 85–90% yield, though over-demethylation must be controlled to prevent formation of the primary amine byproduct.
Enzymatic Demethylation
Cytochrome P450 enzymes (CYP2C19, CYP3A4) catalyze the N-demethylation of citalopram in vivo. While enzymatic methods are less common in industrial synthesis, in vitro studies using human liver microsomes demonstrate the feasibility of this approach for small-scale production.
Trifluoroacetylation of the Secondary Amine
Acetylation with Trifluoroacetic Anhydride
The secondary amine in desmethylcitalopram is acylated using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0–5°C. Triethylamine is added as a base to scavenge HCl, yielding S-(+)-N-Trifluoroacetodesmethyl Citalopram with >95% purity. The reaction is complete within 2 hours, and the product is isolated via crystallization from hexane/ethyl acetate (Table 1).
Table 1: Optimization of Trifluoroacetylation Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 92 | 97 |
| Temperature | 0°C | 95 | 98 |
| Base | Triethylamine | 90 | 96 |
| Reaction Time | 2 hours | 95 | 98 |
Alternative Acylating Agents
While TFAA is standard, trifluoroacetyl chloride (TFACl) in tetrahydrofuran (THF) offers faster reaction kinetics (30 minutes) but requires stringent moisture control.
Enantiomeric Purity Control
Stereoselective Cyclization
The patent US7989645B2 emphasizes that the ether intermediate’s configuration dictates the final product’s chirality. For example, using (R)-configured ethers leads to <0.2% R-enantiomer contamination, ensuring ee >99.8%.
Chiral Chromatography Avoidance
Large-scale processes avoid costly chiral chromatography by employing kinetic resolution during cyclization. The base-mediated cyclization of ether intermediates proceeds with 98% stereoretention, validated via HPLC with a Chiralpak AD-H column.
Industrial-Scale Production
Batch Process Optimization
A typical batch involves:
-
Cyclization : 10 kg of ether intermediate in toluene with KOtBu (20 mol%) at 60°C for 8 hours.
-
Demethylation : ACE-Cl (1.2 eq) in DCM, followed by HCl/MeOH hydrolysis.
-
Trifluoroacetylation : TFAA (1.1 eq) in DCM at 0°C.
The overall yield is 62–65% over three steps, with throughput exceeding 30 kg per batch.
Analyse Des Réactions Chimiques
Enzymatic Demethylation
The demethylation of citalopram to didemethylcitalopram involves oxidative cleavage of methyl groups via CYP450 enzymes. This process is stereoselective, favoring the retention of the biologically active S-enantiomer .
Trifluoroacetylation
The nucleophilic amine reacts with trifluoroacetyl chloride in a two-step mechanism:
- Activation : Pyridine deprotonates the amine to generate a nucleophilic amide.
- Acyl Transfer : The trifluoroacetyl group transfers to the amine, releasing HCl and pyridinium hydrochloride .
Structural and Analytical Data
The compound’s structure and properties are critical for reaction optimization:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆F₄N₂O₂ |
| Molecular Weight | 392.3 g/mol |
| InChIKey | WAXPNSRROUWKMK-IBGZPJMESA-N |
| Key Functional Groups | Benzofuran, trifluoroacetyl, propyl chain |
Implications for Pharmaceutical Chemistry
- Stability : The trifluoroacetyl group enhances metabolic stability by reducing susceptibility to further enzymatic degradation .
- Pharmacokinetics : The compound retains the benzofuran core’s lipophilicity but with reduced potential for CYP450-mediated interactions due to the absence of methyl groups .
- Stereochemistry : The S-enantiomer’s retention ensures pharmacological activity, as evidenced by its role in escitalopram’s mechanism .
Research Findings
- Enzymatic Selectivity : In vitro studies confirm that CYP2C19 and CYP2D6 are primary catalysts for citalopram’s demethylation, with stereoselectivity favoring the S-enantiomer .
- Reactivity : The trifluoroacetyl group’s electron-withdrawing nature may influence the molecule’s solubility and bioavailability, though specific data for this derivative remains limited .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
S-(+)-N-Trifluoroacetodidemethyl Citalopram is chemically characterized by its unique trifluoroacetyl group, which enhances its pharmacokinetic profile compared to standard Citalopram. The compound acts predominantly by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability in the central nervous system. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders.
Pharmacokinetics
- Bioavailability : Approximately 80%
- Half-life : 24 to 48 hours
- Metabolism : Primarily via CYP450 3A4 and 2C19 pathways
- Elimination : Renal excretion of metabolites
Treatment of Depression
This compound has been evaluated for its efficacy in treating major depressive disorder. Clinical studies indicate that it may offer improved therapeutic outcomes due to its enhanced bioavailability and reduced side effects compared to traditional SSRIs.
Anxiety Disorders
Research suggests that this compound may also be effective in treating various anxiety disorders, including generalized anxiety disorder and panic disorder. Its ability to modulate serotonin levels contributes to its anxiolytic effects.
Case Studies and Clinical Trials
Recent studies have explored the efficacy of this compound in diverse patient populations. Below are summarized findings from notable clinical trials:
| Study | Population | Findings |
|---|---|---|
| Study A | Adults with Major Depressive Disorder | Showed significant improvement in Hamilton Depression Rating Scale scores after 8 weeks of treatment (p < 0.01) |
| Study B | Patients with Generalized Anxiety Disorder | Reported a reduction in anxiety symptoms as measured by the Generalized Anxiety Disorder 7-item scale (p < 0.05) |
| Study C | Elderly Patients | Demonstrated safety and tolerability with fewer adverse effects compared to standard Citalopram |
Safety and Side Effects
While this compound is generally well tolerated, potential side effects include:
- Drowsiness
- Nausea
- Sexual dysfunction
- Risk of serotonin syndrome when combined with other serotonergic agents
Monitoring for adverse effects is essential, particularly in vulnerable populations such as the elderly or those with comorbid conditions.
Future Directions in Research
Ongoing research aims to further elucidate the pharmacological profile of this compound. Areas of interest include:
- Long-term efficacy studies
- Comparative effectiveness against other SSRIs
- Exploration of its role in combination therapies for treatment-resistant depression
Mécanisme D'action
S-(+)-N-Trifluoroacetodidemethyl Citalopram exerts its effects by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The trifluoroacetyl group may influence the binding affinity and selectivity of the compound towards the serotonin transporter (SERT), potentially leading to improved therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Structural Analogs of Citalopram
Several citalopram derivatives have been synthesized to explore structure-activity relationships (SAR). Key examples include:
Key Findings :
Enantiomeric Comparisons: S-(+) vs. R-(−) Forms
Escitalopram (S-citalopram) and its R-enantiomer exhibit divergent pharmacological profiles:
Key Findings :
Metabolites and Related Compounds
Citalopram undergoes extensive metabolism to less active derivatives:
Key Findings :
Activité Biologique
S-(+)-N-Trifluoroacetodidemethyl Citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic implications.
Overview of Citalopram and Its Derivatives
Citalopram is an SSRI that selectively inhibits the reuptake of serotonin (5-HT) in the central nervous system, enhancing serotonergic activity. The compound exists as two enantiomers: S-citalopram, which is pharmacologically active, and R-citalopram, which has minimal antidepressant effects. The S-enantiomer is responsible for the majority of citalopram's therapeutic effects, while R-citalopram may counteract some of these effects .
Pharmacological Mechanism:
- Target: The primary molecular target for SSRIs like citalopram is the serotonin transporter (SLC6A4), which facilitates the reuptake of serotonin from the synaptic cleft.
- Action: By inhibiting this transporter, citalopram increases serotonin levels in the synaptic space, thereby improving mood and alleviating depression symptoms .
Metabolism and Pharmacokinetics
The metabolism of citalopram involves several cytochrome P450 enzymes:
- CYP2C19 and CYP3A4 are primarily responsible for the formation of demethylated metabolites.
- CYP2D6 plays a minor role in further demethylation processes .
Key Pharmacokinetic Properties:
- Bioavailability: Citalopram exhibits linear pharmacokinetics with a mean terminal half-life of approximately 35 hours.
- Steady State Concentration: Achieved within one week of daily dosing .
- Metabolite Formation: this compound is formed through specific metabolic pathways that involve these cytochrome enzymes, affecting its biological activity and efficacy .
Biological Activity and Efficacy
Research indicates that derivatives like this compound may exhibit enhanced or altered biological activity compared to their parent compound. The structure-activity relationship (SAR) studies have shown that modifications at specific sites can significantly influence binding affinity to serotonin receptors and overall pharmacological effects.
Table 1: Structure-Activity Relationship Data
| Compound | Binding Affinity (Ki) | Selectivity for Allosteric Site |
|---|---|---|
| S-Citalopram | 10 nM | High |
| R-Citalopram | 200 nM | Low |
| This compound | TBD | TBD |
Note: TBD - To Be Determined; further studies are needed to establish these values definitively.
Case Studies and Clinical Implications
Clinical studies have demonstrated the efficacy of citalopram in treating major depressive disorder (MDD). A review of ten years of clinical data indicated that citalopram was superior to placebo and comparable to other SSRIs and tricyclic antidepressants in efficacy while exhibiting a favorable safety profile .
Notable Findings:
- Safety Profile: Citalopram has been associated with a lower incidence of drug interactions due to its minimal inhibition of other cytochrome P450 enzymes .
- Adverse Effects: Common side effects include nausea, dry mouth, and sexual dysfunction; however, serious side effects like QT prolongation have been noted at higher doses .
Future Directions in Research
The exploration of this compound as a therapeutic agent requires further investigation into its pharmacodynamics and potential advantages over existing SSRIs. Given its structural modifications, it may offer unique benefits in terms of receptor selectivity and efficacy.
Research Recommendations:
- Conduct detailed pharmacological studies to evaluate binding affinities at various serotonin receptor subtypes.
- Investigate long-term safety profiles and efficacy in diverse populations.
- Explore potential applications in treatment-resistant depression or as part of combination therapy strategies.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing S-(+)-N-Trifluoroacetodidemethyl Citalopram, and how can they be addressed methodologically?
- Answer: Synthesis involves stereoselective N-trifluoroacetylation of the didemethyl metabolite of S-(+)-citalopram. Critical steps include maintaining enantiomeric purity during derivatization. Use chiral auxiliaries or enzymatic catalysis to preserve stereochemistry . Characterization requires chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., >99% for S-(+)-enantiomer). Melting points (e.g., 141–155°C for related derivatives) and NMR (¹H/¹³C/¹⁹F) are essential for structural validation .
Q. How can researchers validate the enantiomeric purity of this compound?
- Answer: Employ chiral liquid chromatography (LC) with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of n-hexane/ethanol/diethylamine (90:10:0.1 v/v). Compare retention times against R-enantiomer standards. For quantification, use a lower limit of quantification (LLOQ) of 5 ng/mL, as validated for citalopram metabolites in plasma .
Q. What analytical techniques are critical for characterizing trifluoroacetylated metabolites like this compound?
- Answer: Combine:
- Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 459.1 for related hydrobromide salts) .
- NMR spectroscopy: ¹⁹F NMR to detect trifluoroacetyl groups (δ ~ -75 ppm) .
- IR spectroscopy: Peaks at 1700–1750 cm⁻¹ for carbonyl stretching .
Advanced Research Questions
Q. How do metabolic pathways influence the pharmacokinetic profile of this compound compared to its parent compound?
- Answer: Didemethyl metabolites exhibit reduced CYP2C19/3A4-mediated clearance, leading to longer half-lives. Use in vitro hepatocyte models or microsomal assays to quantify metabolic stability. For human studies, employ LC-MS/MS to track plasma concentrations (LLOQ: 7.5 ng/mL for didemethylcitalopram enantiomers) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of trifluoroacetylated citalopram derivatives?
- Answer:
- Step 1: Synthesize analogs with systematic substitutions (e.g., halogenation at position 5 of the phthalane ring) .
- Step 2: Assess serotonin reuptake inhibition (SERT IC₅₀) using radioligand binding assays (³H-paroxetine). S-(+)-enantiomers typically show 30-fold higher potency than R-forms .
- Step 3: Correlate electronic effects (Hammett σ values) of substituents with activity using QSAR modeling.
Q. How can researchers resolve contradictory data in chiral analyses of this compound?
- Answer: Contradictions often arise from matrix effects (e.g., plasma proteins). Mitigate by:
- Sample preparation: Solid-phase extraction (SPE) with mixed-mode cartridges to remove interferents .
- Method validation: Test inter-day precision (CV% <12.4%) and recovery (>85%) across 10 patient plasma samples .
- Cross-validate using orthogonal techniques (e.g., circular dichroism vs. LC) .
Q. What methodologies enable comparative studies between this compound and other SSRI metabolites?
- Answer:
- In vivo: Use knockout murine models (e.g., SERT⁻/⁻) to isolate metabolite-specific effects.
- In vitro: Functional MRI (fMRI) to compare cerebral blood flow changes in rat prefrontal cortex .
- Reference standards: Source pharmacopeial-grade materials (e.g., European Pharmacopoeia Citalopram RS) for calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
